molecular formula C21H16FN3O3S2 B12119465 (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12119465
M. Wt: 441.5 g/mol
InChI Key: PXDFJVDFKOXMAE-BMRADRMJSA-N
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Description

(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,3-dione core, substituted with a fluorophenyl group, a hydroxy(4-methylphenyl)methylidene group, and a 1,3,4-thiadiazol-2-yl group with a methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-methylphenol, and 1,3,4-thiadiazole derivatives. The synthetic route may involve:

    Condensation Reactions: Combining 4-fluorobenzaldehyde with 4-methylphenol under acidic or basic conditions to form the hydroxy(4-methylphenyl)methylidene intermediate.

    Cyclization: Introducing the 1,3,4-thiadiazole moiety through cyclization reactions involving appropriate thiadiazole precursors.

    Final Assembly: Coupling the intermediate with the pyrrolidine-2,3-dione core under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or the thiadiazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Properties

Molecular Formula

C21H16FN3O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16FN3O3S2/c1-11-3-5-13(6-4-11)17(26)15-16(12-7-9-14(22)10-8-12)25(19(28)18(15)27)20-23-24-21(29-2)30-20/h3-10,16,26H,1-2H3/b17-15+

InChI Key

PXDFJVDFKOXMAE-BMRADRMJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)SC)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)SC)C4=CC=C(C=C4)F)O

Origin of Product

United States

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